Fluorine F 18 fluorthanatrace

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

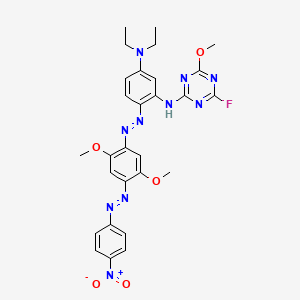

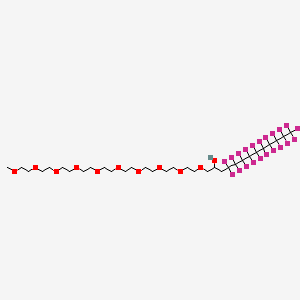

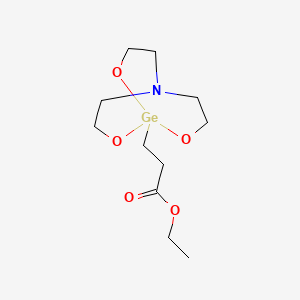

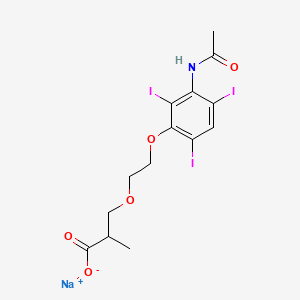

2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one is a fluorine-18 labeled compound used primarily in positron emission tomography (PET) imaging. The incorporation of fluorine-18, a positron-emitting radionuclide, allows for the visualization of biological processes in vivo. This compound is particularly valuable in medical diagnostics and research due to its ability to provide high-resolution images of physiological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one involves the incorporation of fluorine-18 into the molecular structure. This is typically achieved through nucleophilic substitution reactions using [18F]fluoride. The process begins with the preparation of reactive [18F]fluoride, which is then introduced into the precursor molecule under anhydrous conditions . The reaction conditions often involve the use of phase transfer catalysts and azeotropic drying to ensure high radiochemical yields .

Industrial Production Methods: Industrial production of fluorine-18 labeled compounds, including 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one, is typically carried out using automated synthesis modules. These modules facilitate the precise control of reaction parameters and ensure compliance with Good Manufacturing Practices (GMP). The production process involves the cyclotron-based generation of [18F]fluoride, followed by its incorporation into the target molecule through automated radiosynthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reaction is crucial for the incorporation of fluorine-18 into the molecule .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include [18F]fluoride, phase transfer catalysts, and anhydrous solvents. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates .

Major Products: The major product of the nucleophilic substitution reaction is the fluorine-18 labeled compound itself. Other products may include unreacted precursors and by-products resulting from side reactions .

Wissenschaftliche Forschungsanwendungen

2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying reaction mechanisms and molecular interactions. In biology, it is used to visualize and quantify biological processes in vivo, such as receptor binding and enzyme activity. In medicine, it is employed in PET imaging to diagnose and monitor various diseases, including cancer, neurological disorders, and cardiovascular diseases .

Wirkmechanismus

The mechanism of action of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one involves its binding to specific molecular targets in the body. The fluorine-18 radionuclide emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by the PET scanner, allowing for the visualization of the compound’s distribution in the body. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one include other fluorine-18 labeled tracers used in PET imaging, such as 18F-fluorodeoxyglucose (18F-FDG) and 18F-fluorothymidine (18F-FLT). These compounds share the common feature of incorporating fluorine-18 for imaging purposes .

Uniqueness: The uniqueness of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one lies in its specific molecular structure, which allows for targeted imaging of particular biological processes. Its ability to provide high-resolution images and its versatility in various research applications make it a valuable tool in scientific research and medical diagnostics .

Eigenschaften

CAS-Nummer |

1567375-87-4 |

|---|---|

Molekularformel |

C18H16FN3O2 |

Molekulargewicht |

324.3 g/mol |

IUPAC-Name |

2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |

InChI |

InChI=1S/C18H16FN3O2/c19-8-11-24-13-6-4-12(5-7-13)17-21-15-3-1-2-14-16(15)22(17)10-9-20-18(14)23/h1-7H,8-11H2,(H,20,23)/i19-1 |

InChI-Schlüssel |

DUYPGBKQTGXZRE-AWDFDDCISA-N |

Isomerische SMILES |

C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCC[18F])C(=O)N1 |

Kanonische SMILES |

C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCF)C(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.